molecular formula C5H6N2O B1272046 5-Aminopyridin-3-ol CAS No. 3543-01-9

5-Aminopyridin-3-ol

Cat. No. B1272046
CAS RN: 3543-01-9
M. Wt: 110.11 g/mol
InChI Key: YZSGZMGPVYECOU-UHFFFAOYSA-N
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Description

5-Aminopyridin-3-ol is a compound that belongs to the class of organic compounds known as aminopyridines. These are organic compounds containing an amino group attached to a pyridine ring. Aminopyridines are known for their various biological activities and are used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties such as non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of aminopyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines are synthesized through condensation reactions followed by oxidation and treatment with potassium tert-butoxide . Another example is the synthesis of 2-Amino-5-Fluoropyridine, which involves a series of reactions including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis . These methods demonstrate the versatility and complexity of synthesizing substituted aminopyridines.

Molecular Structure Analysis

The molecular structure of aminopyridines can be determined using various spectroscopic methods and quantum mechanical calculations. For example, the structure of 2-Amino-3-bromo-5-nitropyridine was investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations . These studies provide detailed insights into the geometry and electronic properties of aminopyridine derivatives.

Chemical Reactions Analysis

Aminopyridines can undergo a variety of chemical reactions. For example, 5,5'-Diamino-2,2'-bipyridine can be transformed into different ligands through standard reactions, which can then form various coordination compounds . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 6-Amino-2,4,5-trimethylpyridin-3-ols, where the introduction of various amino groups can lead to compounds with significant antiangiogenic and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. For instance, the title compound in has a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of aminopyridines can be studied using Natural Bond Orbital (NBO) analysis, and their NLO behavior can be evaluated in terms of hyperpolarizability, dipole moment, and anisotropy of polarizability . Additionally, the thermodynamic properties of these molecules can be studied to understand their behavior at different temperatures .

Scientific Research Applications

Oligonucleotide Formation and Catalysis

5-Aminopyridin-3-ol derivatives play a significant role in oligonucleotide formation. For instance, 4-Aminopyridine derivatives have been shown to yield oligoadenylates with high regioselectivity for 3',5'-phosphodiester bond formation, which is pivotal in nucleic acid chemistry and molecular biology (Prabahar, Cole, & Ferris, 1994).

Enzymatic Reactions and Protein Design

In the field of enzyme mimetics and artificial protein design, 5-Aminopyridin-3-ol related compounds are employed. For example, artificial proteins using 5’-amino-2,2’-bipyridine-5-carboxylic acid as an unnatural amino acid have been designed, indicating the potential of such compounds in creating functional peptides and enzymes (Ishida et al., 2006).

Synthesis of Derivatizable Oligonucleotides

5-Aminopyridin-3-ol derivatives are utilized in the synthesis of derivatizable oligonucleotides, which are essential for investigating protein-DNA interactions. This application is crucial in understanding and manipulating genetic material for research and therapeutic purposes (Gibson & Benkovic, 1987).

Coordination Chemistry and Catalysis

These compounds are also significant in coordination chemistry. For instance, chromium(III) complexes with 5-aminopyridine-2-carboxylate anions have been studied for their physicochemical and catalytic properties, indicating potential applications in catalysis and material science (Malinowski et al., 2020).

Ion Channel Research

In neurophysiological research, aminopyridines, including derivatives of 5-Aminopyridin-3-ol, are used to study the dynamics of potassium channels in neuron membranes. This research is critical for understanding neurological processes and disorders (Yeh et al., 1976).

Molecular Design and Material Science

Moreover, 5-Aminopyridin-3-ol derivatives are instrumental in molecular design, particularly in the creation of novel materials with specific physicochemical properties. For example, their use in the synthesis of imidazo[1,2-a]pyridines demonstrates their versatility in chemical synthesis and material applications (Bagdi et al., 2015).

Antimicrobial Research

Research on oligomers and polymers synthesized from 3-aminopyridine has revealed their potential antistaphylococcal activities, suggesting applications in the development of new antimicrobial agents (Akgul & Yıldırım, 2010).

Safety And Hazards

5-Aminopyridin-3-ol is classified as having acute toxicity when ingested . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

5-aminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSGZMGPVYECOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376550
Record name 5-aminopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridin-3-ol

CAS RN

3543-01-9
Record name 5-aminopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Lind - 2022 - rave.ohiolink.edu
… The focus of this thesis is the development and synthesis of 5aminopyridin-3-ol and 6-… N-deacylation Reaction The final reaction in the 5-aminopyridin-3-ol synthetic scheme is the …
Number of citations: 0 rave.ohiolink.edu
Y Zhang, G Li, M Liu, X You, L Feng, K Lv, J Cao… - Bioorganic & medicinal …, 2011 - Elsevier
… Using copper sulfate as the catalyst, amination of 5-bromopyridin-3-ol 1 performed smoothly in ammonia water at 100 C gave 5-aminopyridin-3-ol 2. The aminopyridine 2 was converted …
Number of citations: 24 www.sciencedirect.com
M Eguida, C Schmitt-Valencia, M Hibert… - Journal of Medicinal …, 2022 - ACS Publications
… Compound 40 was prepared as described above for compound 38, starting from 5-aminopyridin-3-ol hydrobromide (0.65 g, 3.4 mmol). The reaction mixture was concentrated under …
Number of citations: 5 pubs.acs.org
B Mohan, S Ma, S Kumar, Y Yang… - ACS Applied Materials & …, 2023 - ACS Publications
… A mixture of 5-aminopyridin-3-ol (4.00 g, 36.32 mmol) and N,N′-bis(dimethylaminomethylene)hydrazine (12.02 g, 84.40 mmol) was stirred in solvent xylene (160.0 mL) under a …
Number of citations: 5 pubs.acs.org

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